

# An In-depth Technical Guide to O-(Tert-butyldiphenylsilyl)hydroxylamine

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## Compound of Interest

Compound Name: O-(Tert-butyldiphenylsilyl)hydroxylamine

Cat. No.: B178090

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This technical guide provides a comprehensive overview of **O-(Tert-butyldiphenylsilyl)hydroxylamine**, a versatile silicon-based reagent. The document details its chemical properties, applications in organic synthesis, and experimental protocols, with a focus on its role as a protecting group and a reagent in the formation of complex molecules.

## Chemical Identity and Properties

**O-(Tert-butyldiphenylsilyl)hydroxylamine** is a silyl ether derivative of hydroxylamine. The presence of the bulky tert-butyldiphenylsilyl (TBDPS) group confers significant steric hindrance and stability, making it a valuable tool in multi-step organic synthesis.

IUPAC Name: O-[tert-butyl(diphenyl)silyl]hydroxylamine[1]

Synonyms: (tert-Butyldiphenylsilyloxy)amine, O-DPTBS hydroxylamine, t-butyldiphenylsiloxyamine[1][2]

CAS Number: 103587-51-5[1]

Quantitative data and physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>21</sub> NOSi	[1]
Molecular Weight	271.43 g/mol	[1]
Appearance	White to Almost white powder/crystal	[2]
Melting Point	87.0 to 91.0 °C	[2]
InChI Key	PWTWOGMXABHJOA-UHFFFAOYSA-N	[1]
SMILES	CC(C)(C)--INVALID-LINK--(C2=CC=CC=C2)ON	[1]

## Core Applications in Organic Synthesis

The TBDPS group is renowned for its exceptional stability, particularly under acidic conditions where other common silyl ethers like tert-butyldimethylsilyl (TBDMS) would be cleaved.[3][4] This robustness makes **O-(tert-butyldiphenylsilyl)hydroxylamine** and related TBDPS-protected compounds highly suitable for complex synthetic routes that involve harsh reaction conditions.[4]

### 2.1 Protection of Alcohols

The TBDPS group is a highly effective protecting group for alcohols.[3] Its steric bulk allows for selective protection of primary hydroxyl groups over secondary or tertiary ones.[3][5] The TBDPS ether is stable to a wide range of acidic conditions, including 80% acetic acid and 50% trifluoroacetic acid (TFA), which are often used to remove other protecting groups.[3]

### 2.2 Lactam Synthesis

**O-(tert-Butyldiphenylsilyl)hydroxylamine** has gained significant attention for its application in the synthesis of lactams, which are cyclic amide structures present in many biologically active compounds and pharmaceuticals. The reagent's unique structure, combining a silyl protecting group with a hydroxylamine moiety, facilitates specific cyclization and amide bond formation reactions.

## Experimental Protocols

The following sections provide detailed methodologies for the introduction of the TBDPS protecting group, a common application for related TBDPS compounds.

### 3.1 General Protocol for Silylation of a Primary Hydroxyl Group

This protocol describes the preferential silylation of a primary hydroxyl group in the presence of secondary hydroxyls using tert-butyldiphenylsilyl chloride (TBDPSCI), a closely related reagent.

Materials:

- Substrate with a primary hydroxyl group (1.0 equiv.)
- tert-Butyldiphenylsilyl chloride (TBDPSCI) (1.1–1.5 equiv.)
- Imidazole (2.2–3.0 equiv.)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Methanol (MeOH)
- Toluene
- Ethyl acetate (EtOAc) or Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 1.0 M aqueous HCl
- Saturated aqueous NaHCO<sub>3</sub>
- Brine
- Anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>

Procedure:[5]

- Under an inert atmosphere (e.g., Argon), dissolve the substrate (1.0 equiv.) in anhydrous DMF (2–10 mL/mmol).

- Add imidazole (2.2–3.0 equiv.) followed by TBDPSCI (1.1–1.5 equiv.) to the solution at room temperature.
- Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.
- Quench the reaction by adding anhydrous MeOH (2.2–3.0 equiv.).
- Remove the solvent by co-evaporation with toluene under reduced pressure.
- Dissolve the residue in EtOAc or CH<sub>2</sub>Cl<sub>2</sub>.
- Wash the organic layer sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO<sub>3</sub>, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>.
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- Purify the product by flash column chromatography on silica gel as required.

## Visualizations

The following diagrams illustrate key concepts and workflows related to **O-(tert-butylidiphenylsilyl)hydroxylamine** and the TBDPS protecting group.

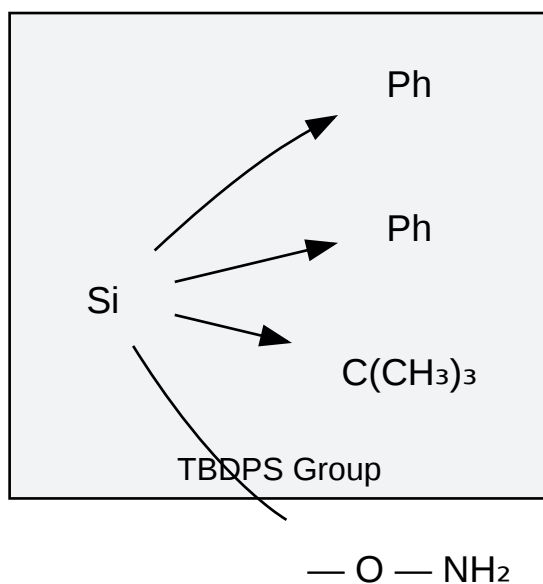


Figure 1. Chemical Structure of O-(Tert-butyldiphenylsilyl)hydroxylamine

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Caption: Chemical Structure of **O-(Tert-butyldiphenylsilyl)hydroxylamine**.

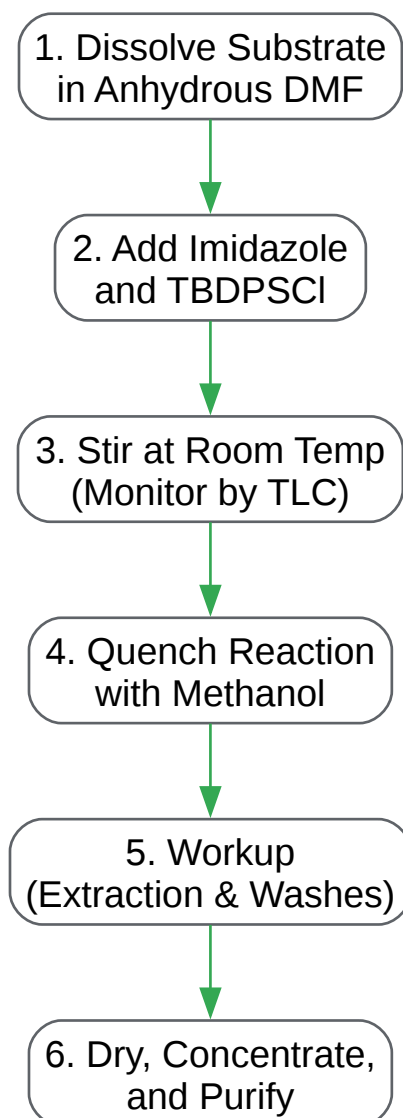


Figure 2. Experimental Workflow for Alcohol Protection

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Caption: General workflow for the protection of an alcohol with a TBDPS group.

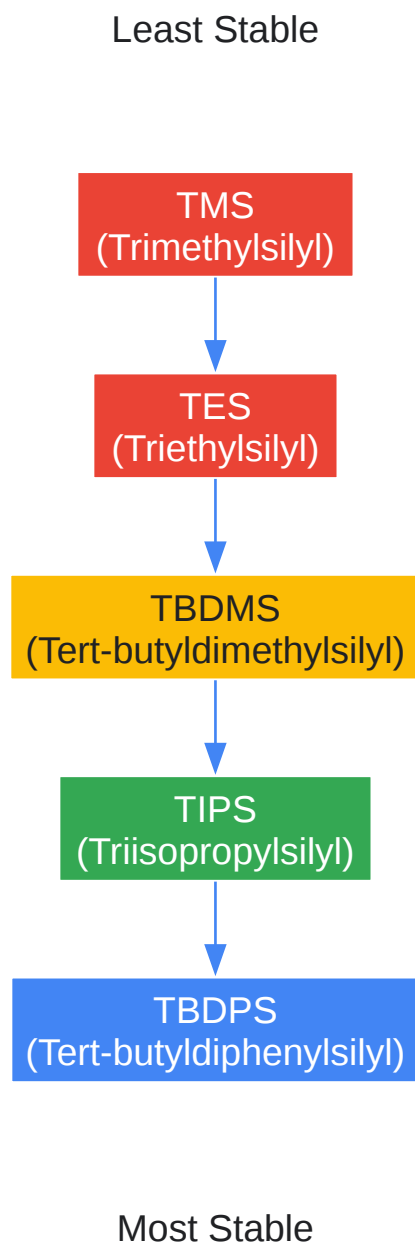


Figure 3. Relative Stability of Silyl Protecting Groups to Acid

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